[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid chemical properties
[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid
This guide provides a comprehensive technical overview of the chemical properties, synthetic routes, and potential applications of the novel compound [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate further investigation and utilization of this molecule.
Introduction and Molecular Overview
[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a substituted pyrrolidine derivative. The molecule incorporates several key functional groups that are of significant interest in medicinal chemistry: a pyrrolidine ring, a secondary amine functionalized as a glycine moiety, and an N-acetylated aminomethyl side chain. The strategic combination of these features suggests potential for this compound to interact with biological systems, making it a candidate for further research and development. The pyrrolidine ring provides a rigid scaffold, while the acetic acid and acetylamino-methyl groups offer opportunities for hydrogen bonding and other molecular interactions.
A detailed analysis of its structure reveals a chiral center at the 3-position of the pyrrolidine ring, indicating that this compound can exist as enantiomers. The stereochemistry at this position is likely to be a critical determinant of its biological activity and should be a key consideration in any synthetic and pharmacological studies.
Physicochemical Properties
| Property | Predicted Value | Rationale and Considerations |
| Molecular Formula | C9H16N2O3 | Derived from the chemical structure. |
| Molecular Weight | 200.24 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Typical for similar small organic molecules. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of the carboxylic acid and amide groups enhances polarity and hydrogen bonding capacity. |
| pKa | ~3-4 for the carboxylic acid; ~9-10 for the pyrrolidine nitrogen. | Estimated based on analogous structures. The exact values will be influenced by the electronic effects of the substituents. |
| LogP | < 1 | The high polarity suggests a low octanol-water partition coefficient, indicating hydrophilicity. |
Proposed Synthetic Pathway
The synthesis of [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid can be approached through a multi-step process starting from commercially available precursors. The following is a proposed synthetic route that offers control over the stereochemistry and functional group manipulations.
Diagram of the Proposed Synthetic Workflow
Caption: A four-step synthetic workflow for [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid.
Detailed Experimental Protocol
Step 1: Protection of the Primary Amine
-
Dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et3N, 1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
Step 2: N-Alkylation of the Pyrrolidine Nitrogen
-
Dissolve the Boc-protected intermediate (1.0 eq) in acetonitrile (MeCN).
-
Add potassium carbonate (K2CO3, 2.0 eq) to the solution.
-
Add ethyl bromoacetate (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.
Step 3: N-Acetylation of the Primary Amine (after deprotection is implied if starting from a different route, but here we acetylate the deprotected amine from the Boc group)
Correction to the logical flow: Acetylation would typically be performed on the free amine. A more logical sequence would be N-alkylation first, followed by deprotection and then N-acetylation. The diagram and protocol below are adjusted for a more chemically sound approach.
Revised Step 3: Deprotection of the Boc Group
-
Dissolve the N-alkylated, Boc-protected intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The crude amine salt is typically used in the next step without further purification.
Revised Step 4: N-Acetylation
-
Dissolve the crude amine salt from the previous step in DCM.
-
Add triethylamine (3.0 eq) to neutralize the salt and act as a base.
-
Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to obtain the acetylated ester intermediate.
Final Step: Saponification of the Ester
-
Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~4-5 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield the final product, [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid.
Spectroscopic Characterization (Predicted)
The structure of [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons of the acetic acid group, the methylene protons of the aminomethyl group, and the methyl protons of the acetyl group. The diastereotopic nature of the protons on the pyrrolidine ring and the methylene groups adjacent to the chiral center will likely result in complex splitting patterns.
-
¹³C NMR: The spectrum should display nine distinct carbon signals corresponding to the molecular formula C9H16N2O3. The carbonyl carbons of the carboxylic acid and the amide will appear at the downfield end of the spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the amide, and the N-H stretch of the amide.
Potential Applications and Biological Relevance
The structural motifs present in [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid are found in numerous biologically active compounds.
-
GABA Analogs: The pyrrolidine ring and the carboxylic acid moiety are reminiscent of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This suggests that the compound could be investigated for its potential as a GABA receptor modulator.
-
Proline Mimetics: The pyrrolidine-1-acetic acid core can be considered a mimetic of proline, an amino acid that plays a crucial role in protein structure and function. Compounds with this scaffold may interact with enzymes that recognize proline.
-
Neuromodulatory Agents: The overall structure bears some resemblance to nootropic drugs like piracetam, which also feature a pyrrolidinone core. Further investigation into its effects on cognitive function could be warranted.
Diagram of Potential Research Directions
Caption: Potential research and development pathways for the title compound.
Safety and Handling
As with any novel chemical compound, [3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties of this compound have not been investigated. It should be treated as potentially hazardous until data becomes available.
Conclusion
[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid represents a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed synthetic strategy, and potential avenues for future research. The insights and protocols outlined herein are intended to serve as a valuable resource for scientists working to unlock the full potential of this intriguing molecule.
References
Due to the novel nature of the specific compound "[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid," direct literature citations are not available. The synthetic protocols and property predictions are based on established principles of organic chemistry and information from chemical databases on analogous structures. For further reading on the methodologies and compound classes discussed, the following resources are recommended:
-
PubChem. National Center for Biotechnology Information. (Provides information on chemical substances and their biological activities). [Link]
-
SciFinder. American Chemical Society. (A comprehensive database for chemical literature and substance information). [Link]
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons. (A standard reference for the use of protecting groups in chemical synthesis). [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons. (A comprehensive text on organic chemistry). [Link]
